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molecular formula C11H24O2Sn B8535148 2,2-Dibutyl-1,3,2-dioxastanninane CAS No. 3744-99-8

2,2-Dibutyl-1,3,2-dioxastanninane

Cat. No. B8535148
M. Wt: 307.02 g/mol
InChI Key: BQLIPEULMSXUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06545112B2

Procedure details

49.78 g (0.2 mol) of dibutyltin oxide and 13.615 g (0.1 mol) of pentaerythritol were introduced into a 1000 ml reaction vessel equipped with a Dean-Stark device, and the atmosphere in the reaction vessel was replaced by argon. 500 ml of toluene was added, and the mixture was dehydrated by azeotropic distillation at 130° C. and stirred for 26.5 hours during which it became an uniform solution. After left and cooled to room temperature, the precipitated white solids were filtered. The white solids were heated and dissolved in 300 ml of toluene, and cooled gradually to room temperature, and the precipitated white solids were filtered. The resulting white solids were dried at 60° C. for 5 hours in vaccuo to give 4,4′-spirobi[1,1-dibutylstanna-2,6-dioxacyclohexane, 52.3 g (87.5% yield).
Quantity
49.78 g
Type
reactant
Reaction Step One
Quantity
13.615 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[OH:11][CH2:12][C:13](CO)(CO)[CH2:14]O>C1(C)C=CC=CC=1>[CH2:1]([Sn:5]1([CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH2:12][CH2:13][CH2:14][O:10]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
49.78 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
13.615 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 26.5 hours during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark device
DISTILLATION
Type
DISTILLATION
Details
the mixture was dehydrated by azeotropic distillation at 130° C.
WAIT
Type
WAIT
Details
After left
FILTRATION
Type
FILTRATION
Details
the precipitated white solids were filtered
TEMPERATURE
Type
TEMPERATURE
Details
The white solids were heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
cooled gradually to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated white solids were filtered
CUSTOM
Type
CUSTOM
Details
The resulting white solids were dried at 60° C. for 5 hours in vaccuo
Duration
5 h

Outcomes

Product
Details
Reaction Time
26.5 h
Name
Type
product
Smiles
C(CCC)[Sn]1(OCCCO1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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